molecular formula C22H19BrN2O4S B2396482 N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide CAS No. 313529-34-9

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2396482
CAS RN: 313529-34-9
M. Wt: 487.37
InChI Key: HZAXNEMXRRFESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in the breakdown of extracellular matrix proteins, which play a key role in tissue remodeling and repair. BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases.

Scientific Research Applications

Neuroprotective and Anticonvulsant Applications

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide derivatives have been investigated for their potential neuroprotective and anticonvulsant activities. Notably, certain derivatives have shown significant neuroprotective efficacy in experimental traumatic brain injury models and marked anticonvulsant properties in animal models, suggesting potential applications in neurological conditions and epilepsy treatment respectively (Lubisch et al., 2003), (Diouf et al., 1997).

Anti-hyperglycemic and Anti-hyperlipidemic Effects

Studies have explored the anti-hyperglycemic and anti-hyperlipidemic effects of glibenclamide analogues, including N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide derivatives. These compounds demonstrated notable effects in diabetic rats, indicating potential applications in managing diabetes and associated lipid abnormalities (Ahmadi et al., 2014).

Sigma-2 Receptor Imaging in Solid Tumors

A series of fluorine-containing benzamide analogs, including N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide derivatives, were synthesized and evaluated for their potential as ligands in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their use in tumor imaging and possibly in targeted therapy (Tu et al., 2007).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c1-25(2)30(28,29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXNEMXRRFESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.